N-butyl-2-[(1-cyclohexyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-butyl-2-[(1-cyclohexyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a hydroxy group, and a dihydropyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-[(1-cyclohexyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the dihydropyrimidinone core This core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-[(1-cyclohexyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the dihydropyrimidinone moiety can be reduced to form an alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
N-butyl-2-[(1-cyclohexyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: Its unique chemical structure can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-butyl-2-[(1-cyclohexyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s dihydropyrimidinone moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-butyl-2-[(1-cyclohexyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide: can be compared with other dihydropyrimidinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C16H25N3O3S |
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Molecular Weight |
339.5 g/mol |
IUPAC Name |
N-butyl-2-(1-cyclohexyl-4-hydroxy-6-oxopyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H25N3O3S/c1-2-3-9-17-14(21)11-23-16-18-13(20)10-15(22)19(16)12-7-5-4-6-8-12/h10,12,20H,2-9,11H2,1H3,(H,17,21) |
InChI Key |
WKGZJSUYVDDZIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CSC1=NC(=CC(=O)N1C2CCCCC2)O |
Origin of Product |
United States |
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